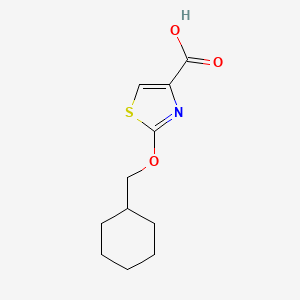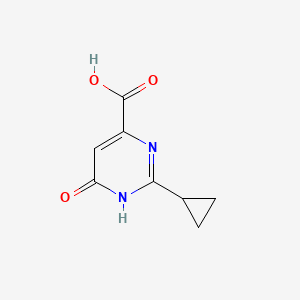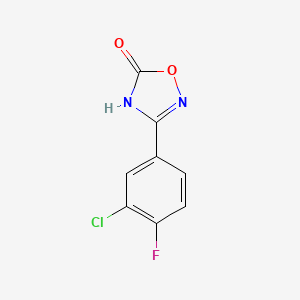
6-(3-フルオロフェニル)-2-メチルピリミジン-4-オール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Fluorophenyl)-2-methylpyrimidin-4-ol is a useful research compound. Its molecular formula is C11H9FN2O and its molecular weight is 204.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(3-Fluorophenyl)-2-methylpyrimidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3-Fluorophenyl)-2-methylpyrimidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品化学: 薬効の強化
この化合物は、医薬品骨格の効力を向上させる可能性について研究されています。 フェニル基をフェロセニル部分で置換することにより、研究者らは特定の化合物の汎阻害効力を強化することを目指しており、特に癌でしばしば活性化されるキヌレニン経路に関与する化合物を対象としています .
バイオ直交化学: 細胞操作
バイオ直交化学において、この化合物は、生物学的システム内の非天然分子を標的とする反応の一種に属しています。 このような手法により、細胞表面、細胞質、または体内で人工的な化学反応が可能になり、細胞の標識、バイオセンシング、およびポリマー合成に不可欠です .
創薬: 構造的多様性
この化合物の骨格は、創薬において構造的多様性を生み出すために利用されています。 薬物候補への組み込みは、分子の立体化学と3次元的な覆い方を影響を与える可能性があり、これはエナンチオ選択的タンパク質への結合様式にとって重要です .
癌研究: トリプトファン分解経路
癌研究では、6-(3-フルオロフェニル)-2-メチルピリミジン-4-オールの誘導体が、トリプトファン分解経路における酵素を阻害する能力について研究されています。 この経路は、脊椎動物におけるトリプトファン分解の主要な経路であり、癌性状態ではしばしばアップレギュレートされます .
抗菌治療: シッフ塩基合成
この化合物は、シッフ塩基の合成に関与しており、シッフ塩基は抗菌活性において有望な結果を示しています。 これらの塩基は、細菌の発生を阻止する可能性について調査されており、抗菌治療のための新しい道を提供しています .
酵素阻害: 治療用途
酵素阻害の文脈では、この化合物は、α-グルコシダーゼなどの酵素の阻害剤を設計することを目指した研究の一部です。 このような阻害剤は、糖尿病やその他の代謝性疾患における血糖コントロールに有益であり、この化合物の治療用途を示しています .
特性
IUPAC Name |
4-(3-fluorophenyl)-2-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-7-13-10(6-11(15)14-7)8-3-2-4-9(12)5-8/h2-6H,1H3,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOXBWWFBZFUBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-amino-2-[(4-chlorophenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1489655.png)
![2-[(2-azanyl-6-oxidanylidene-3H-purin-9-yl)methoxy]ethyl 2-azanyl-3-methyl-butanoate hydrochloride](/img/structure/B1489656.png)
![2-({2-[(E)-1-(4-Hydroxyphenyl)ethylidene]hydrazino}carbonyl)benzoic acid](/img/structure/B1489657.png)

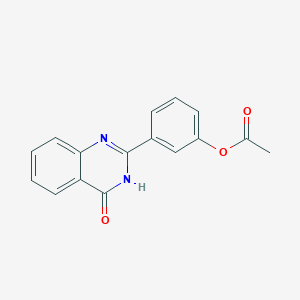
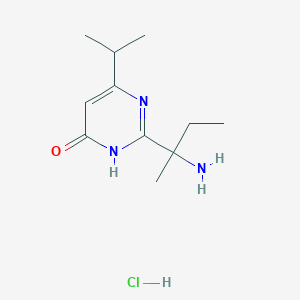
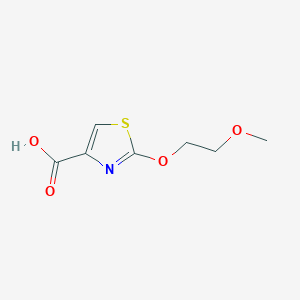
![[3-(2-Hydroxyethoxy)-phenyl]-acetic acid methyl ester](/img/structure/B1489666.png)
![2-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B1489669.png)
![6-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]hexanoic acid](/img/structure/B1489670.png)
